molecular formula C6H12O6 B8254741 D-Altrose

D-Altrose

Cat. No.: B8254741
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-RSVSWTKNSA-N
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Description

D-Altrose is a rare monosaccharide, specifically an aldohexose, which means it contains six carbon atoms and an aldehyde group. It is an epimer of D-glucose, differing only in the configuration around the third carbon atom. This compound is not commonly found in nature but has been isolated from certain bacterial strains. It is soluble in water and practically insoluble in methanol .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Altrose can be synthesized through various enzymatic methods. One common approach involves the conversion of D-allulose using enzymes such as L-rhamnose isomerase, ribose-5-phosphate isomerase, and galactose-6-phosphate isomerase . These enzymes facilitate the isomerization process under specific conditions, typically involving controlled pH and temperature settings.

Industrial Production Methods: Industrial production of this compound is challenging due to its rarity and the complexity of its synthesis. biotechnological methods have been developed to produce this compound more efficiently. These methods often involve the use of genetically engineered microorganisms that express the necessary enzymes for the conversion of precursor sugars like D-allulose .

Chemical Reactions Analysis

Types of Reactions: D-Altrose undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Hypobromite, mild acidic or basic conditions.

    Reduction: Sodium borohydride, aqueous or alcoholic solvents.

    Substitution: Alcohols, acid catalysts like hydrochloric acid or sulfuric acid.

Major Products:

    Oxidation: Aldonic acids.

    Reduction: Alditols.

    Substitution: Glycosides.

Comparison with Similar Compounds

D-Altrose is one of several aldohexoses, which include:

  • D-Allose
  • D-Glucose
  • D-Mannose
  • D-Gulose
  • D-Idose
  • D-Galactose
  • D-Talose

Uniqueness: this compound is unique due to its specific configuration and its rare occurrence in nature. Unlike D-Glucose and D-Galactose, which are abundant and widely studied, this compound’s rarity makes it a subject of interest for specialized applications and research .

Properties

IUPAC Name

(3S,4R,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5+,6?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-RSVSWTKNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](C(O1)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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